2,3-Dihydro-N-benzyl-1H-inden-1-amine
Overview
Description
2,3-Dihydro-N-benzyl-1H-inden-1-amine is an organic compound with the molecular formula C16H17N It is a derivative of indene, featuring a benzyl group attached to the nitrogen atom of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N-benzyl-1H-inden-1-amine typically involves the reduction of the corresponding ketone, 2,3-dihydro-1H-inden-1-one, followed by amination. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent to convert the ketone to the corresponding alcohol, which is then treated with benzylamine under acidic conditions to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), followed by amination with benzylamine. This method allows for efficient large-scale production with high yields.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-N-benzyl-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Reduction reactions can further hydrogenate the indene ring.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydride (NaH).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Fully hydrogenated indene derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
2,3-Dihydro-N-benzyl-1H-inden-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-N-benzyl-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-amine: Lacks the benzyl group, resulting in different chemical and biological properties.
N-Benzyl-1H-indene: Similar structure but lacks the amine group, affecting its reactivity and applications.
1H-Inden-1-amine: Another indene derivative with distinct properties due to the absence of the dihydro group.
Uniqueness
2,3-Dihydro-N-benzyl-1H-inden-1-amine is unique due to the presence of both the benzyl and amine groups, which confer specific reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Biological Activity
2,3-Dihydro-N-benzyl-1H-inden-1-amine is an organic compound with the molecular formula C16H17N, characterized by a benzyl group attached to the nitrogen atom of the indene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
The synthesis of this compound typically involves the reduction of 2,3-dihydro-1H-inden-1-one followed by amination with benzylamine. Common methods include:
- Reduction : Sodium borohydride (NaBH4) is often used to convert the ketone to an alcohol.
- Amination : The alcohol is then treated with benzylamine under acidic conditions to yield the desired amine.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the benzyl group enhances its binding affinity, which may lead to inhibition of specific enzymes involved in cell proliferation and other biological processes. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been evaluated for its anticancer activity. In studies involving human cancer cell lines, it has shown significant cytotoxic effects, outperforming some conventional chemotherapeutic agents. The mechanism appears to involve apoptosis induction in cancer cells and inhibition of tumor growth .
Case Studies
Several studies have explored the biological activities of this compound:
- Study on Anticancer Effects : A study conducted on gastric adenocarcinoma cells (MKN-45) revealed that this compound induced higher toxicity compared to Paclitaxel, a commonly used chemotherapeutic drug. The results indicated a significant reduction in cell viability at varying concentrations of the compound .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed that this compound inhibited bacterial growth effectively, highlighting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
2,3-Dihydro-1H-inden-1-amine | Lacks benzyl group | Lower binding affinity |
N-Benzyl-1H-indene | Lacks amine group | Different reactivity |
Indanone Derivatives | Varies in substituents | Diverse biological effects |
The presence of both benzyl and amine groups in this compound contributes to its unique reactivity and potential biological activities compared to these analogues .
Properties
IUPAC Name |
N-benzyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)16/h1-9,16-17H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOXFQPFGPYUBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436032 | |
Record name | 2,3-Dihydro-N-benzyl-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151252-98-1 | |
Record name | 2,3-Dihydro-N-benzyl-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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